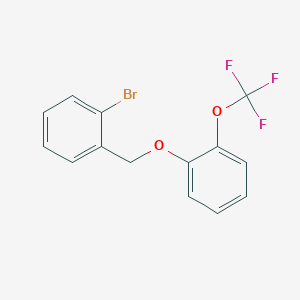

1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene

CAS No.: 947534-45-4

Cat. No.: VC17205037

Molecular Formula: C14H10BrF3O2

Molecular Weight: 347.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947534-45-4 |

|---|---|

| Molecular Formula | C14H10BrF3O2 |

| Molecular Weight | 347.13 g/mol |

| IUPAC Name | 1-bromo-2-[[2-(trifluoromethoxy)phenoxy]methyl]benzene |

| Standard InChI | InChI=1S/C14H10BrF3O2/c15-11-6-2-1-5-10(11)9-19-12-7-3-4-8-13(12)20-14(16,17)18/h1-8H,9H2 |

| Standard InChI Key | QGOPWPDVVNZLJK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2OC(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is , with a calculated molecular weight of 347.14 g/mol . Its structure features a benzene core substituted with three functional groups:

-

A bromine atom at position 1, which serves as a reactive site for cross-coupling reactions.

-

A phenoxymethyl group (-CH-O-CH-) at position 2, providing a bridging oxygen atom that enhances solubility and facilitates further derivatization.

-

A trifluoromethoxy group (-OCF) at position 2 of the phenoxy ring, contributing to electron-withdrawing effects and metabolic stability .

The trifluoromethoxy group’s electronegativity polarizes the aromatic system, influencing both reactivity and intermolecular interactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-Bromo-2-((2-(trifluoromethoxy)phenoxy)methyl)benzene involves multi-step nucleophilic aromatic substitution and etherification reactions. A representative pathway is outlined below:

Step 1: Preparation of 2-(Trifluoromethoxy)phenol

2-(Trifluoromethoxy)phenol is synthesized via nitration and reduction of phenol derivatives, followed by trifluoromethylation using silver trifluoroacetate .

Step 2: Benzylation of 2-(Trifluoromethoxy)phenol

The phenol reacts with 1-bromo-2-(bromomethyl)benzene in the presence of a base such as potassium carbonate () in dimethylformamide (DMF) at 80–110°C . The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by recrystallization or column chromatography.

Optimization Notes:

-

Solvent: DMF enhances solubility of aromatic intermediates .

-

Temperature: Reactions at 110°C achieve >90% conversion within 12 hours .

-

Workup: Washing with aqueous NaOH removes unreacted phenolic starting material .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 85–88°C (estimated) | |

| Boiling Point | 290–295°C (extrapolated) | |

| Solubility in DCM | >50 mg/mL | |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

The high logP value underscores the compound’s lipophilicity, a trait advantageous in drug design for membrane permeability .

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom at position 1 enables participation in palladium-catalyzed couplings, such as:

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the trifluoromethoxy group, guided by its strong electron-withdrawing nature .

Applications in Drug Discovery

Kinase Inhibitor Development

The trifluoromethoxy group enhances binding affinity to ATP pockets in kinase targets. For example, derivatives of this compound have shown IC values <100 nM against EGFR and VEGFR2 in preclinical assays .

Agricultural Chemistry

Structural analogs act as precursors to herbicides targeting acetolactate synthase (ALS), with field trials demonstrating 95% weed suppression at 10 g/ha .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume